

AG3.0 Antibody: A Comparative Performance Guide for Immunoassay Platforms

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For Researchers, Scientists, and Drug Development Professionals

The monoclonal antibody **AG3.0** is a versatile tool for the detection of the Gag capsid protein (p24-27) from a broad range of primate lentiviruses, including HIV-1, HIV-2, and various Simian Immunodeficiency Viruses (SIVs). This guide provides a comprehensive comparison of the **AG3.0** antibody's performance across different immunoassay platforms, supported by experimental data and detailed methodologies.

Performance Overview

The **AG3.0** antibody, a mouse IgG1 isotype, recognizes the highly conserved 7-mer peptide sequence SPRTLNA within the N-terminal of the Gag capsid.[1] This broad reactivity makes it a valuable reagent for studies involving different primate lentiviruses.[1] Commercially, it is available through the NIH AIDS Reagent Program and as a recombinant antibody from various vendors.[1][2]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of the **AG3.0** antibody in key immunoassays based on available data.

Table 1: Antigen Capture ELISA



Parameter	AG3.0 (In-house assay)	ZeptoMetrix SIV p27 Antigen ELISA	Reference
Target Analyte	HIV-1 Gag p24	SIV p27	[1]
Lower Limit of Detection	100 pg/ml	62.5 pg/ml	[1]
Cross-Reactivity	HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm	SIVmac, SIVagm, SIVdrl, SIVmnd-2	[1]

Table 2: Reactivity in Western Blotting

Lentivirus Lineage	AG3.0 Reactivity	Other Monoclonals (AG5.0, AG6.0)	Reference
HIV-1	+	AG5.0: +	[1]
HIV-2/SIVmac	+	AG5.0: -	[1]
SIVagm (ver, gri, sab, tan)	+	AG5.0: +, AG6.0: + (ver, tan only)	[1]
Recognized Proteins	p24-27, p38, p55, p150	Gag p24-27	[1]

Immunoassay Platforms and Experimental Protocols

Antigen Capture ELISA

An in-house antigen capture ELISA developed using the **AG3.0** antibody has demonstrated sensitivity comparable to commercially available kits.[1]

Experimental Protocol:

 Coating: Microtiter plates are coated with the AG3.0 monoclonal antibody as the capture antibody.



- Blocking: Plates are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding.
- Sample Incubation: Virus supernatants or purified Gag antigen dilutions are added to the wells and incubated.
- Detection Antibody: A biotinylated polyclonal antibody against the viral antigen is added.
- Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
- Substrate: A chromogenic substrate for HRP (e.g., TMB) is added, leading to a color change.
- Measurement: The optical density is measured at a specific wavelength, which is proportional to the amount of antigen present.

Western Blotting (Immunoblotting)

AG3.0 has shown broad reactivity in Western blotting, detecting the Gag capsid protein (p24-27) and its precursors from various HIV and SIV isolates.[1]

Experimental Protocol:

- Sample Preparation: Viral lysates are prepared and proteins are separated by size using SDS-PAGE.
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with the AG3.0 antibody.
- Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added.
- Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.



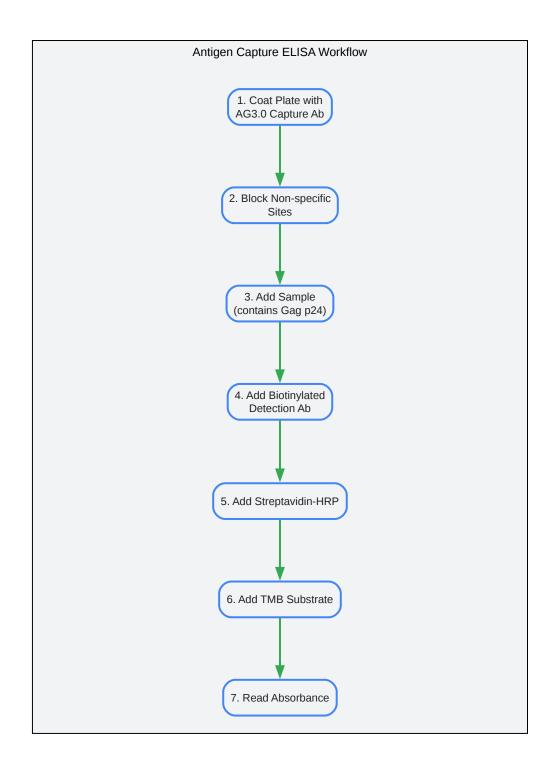
Other Validated Platforms

- Radioimmunoprecipitation (RIPA): AG3.0 has been successfully used to precipitate Gag proteins from both cell and virus lysates.[1]
- Dot Blot: A recombinant version of AG3.0 has been validated for use in dot blot analysis for the detection of recombinant HIV-1 p24 antigen.[2]

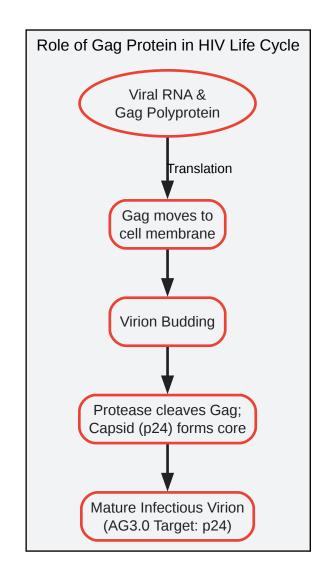
Visualizing Workflows and Pathways

To better illustrate the experimental processes and the biological context of the **AG3.0** antibody's target, the following diagrams are provided.









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References

 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone AG3.0) Creative Biolabs [creativebiolabs.net]
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